![molecular formula C14H22N2 B2375329 [1-(2-Methylbenzyl)piperidin-4-yl]methylamine CAS No. 838816-25-4](/img/structure/B2375329.png)
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine
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Overview
Description
“[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” is a chemical compound with the CAS Number: 838816-25-4. It has a linear formula of C14H22N2 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” is represented by the InChI Code: 1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
“[1-(2-Methylbenzyl)piperidin-4-yl]methylamine” has a molecular weight of 218.34 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the sources.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including derivatives like [1-(2-Methylbenzyl)piperidin-4-yl]methylamine, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids.
Antimalarial Agents
The emergence of resistance to existing antimalarial drugs necessitates the search for novel molecules. Synthetic 1,4-disubstituted piperidines, including structurally simple ones, have been evaluated for their antimalarial efficacy. Researchers investigate their potential as safe and effective alternatives to combat malaria .
Safety And Hazards
properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCEKVJSLDCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine |
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